molecular formula C12H14N4OS3 B2925592 N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219912-49-8

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B2925592
CAS No.: 1219912-49-8
M. Wt: 326.45
InChI Key: NVUQIYOKSYKSPR-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a cyclobutanecarboxamide moiety and a (2-methylthiazol-4-yl)methylthio substituent. The thiadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal and agrochemical contexts. Though direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS3/c1-7-13-9(5-18-7)6-19-12-16-15-11(20-12)14-10(17)8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUQIYOKSYKSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. The structure features a cyclobutane ring fused with a thiadiazole moiety, which is known for various pharmacological properties.

  • Molecular Formula : C₁₃H₁₃N₇S₂
  • Molecular Weight : 331.41922 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .
  • Apoptosis Induction : Several studies have reported that these compounds can induce apoptosis in cancer cells without affecting normal cells .

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various thiadiazole derivatives against multiple cancer cell lines. The compound demonstrated an IC₅₀ value of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cells .
    • In another study, a derivative exhibited an IC₅₀ of 4.27 µg/mL against the SK-MEL-2 melanoma cell line, indicating strong cytotoxic potential .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound interacts with tubulin, which is critical for cell division. The binding model showed two hydrogen bonds and π-cation interactions that may contribute to its antitumor activity .

Structure-Activity Relationship (SAR)

The nature of substituents on the thiadiazole ring significantly influences biological activity. For instance:

Substituent TypeEffect on Activity
Electron-withdrawing groupsEnhance anticancer activity
Aromatic ringsPromote cytotoxic effects

Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal cells while maintaining efficacy against cancer cells .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with other 1,3,4-thiadiazole derivatives but differs in substituent groups:

Compound Name Key Substituents Molecular Formula Reference
Target Compound Cyclobutanecarboxamide, (2-methylthiazol-4-yl)methylthio C₁₂H₁₃N₅OS₂*
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxyacetamide C₂₃H₂₃ClN₄O₂S₂
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio, phenoxyacetamide C₁₇H₂₂N₄O₂S₂
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide Ethylthio, phenylbutanamide C₁₄H₁₇N₃OS
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) tert-Butyl, dimethylurea C₉H₁₆N₄OS

*Estimated formula based on structural analysis.

Key Observations :

  • The target compound is unique due to its cyclobutanecarboxamide group, which is smaller and more rigid than the acetamide or phenylbutanamide groups in analogs like 5e and 6 .
  • The (2-methylthiazol-4-yl)methylthio substituent distinguishes it from simpler alkylthio (e.g., ethylthio in 5g ) or aromatic (e.g., chlorobenzyl in 5e ) groups .

Physicochemical Properties

Available data for analogs (melting points, yields) suggest trends:

Compound Melting Point (°C) Synthesis Yield (%) Solubility Insights
5e 132–134 74 Likely low due to chlorobenzyl group
5g 168–170 78 Moderate (ethylthio may enhance lipophilicity)
5j 138–140 82 Influenced by chlorobenzyl and phenoxy groups
Target Not reported Not reported Predicted higher solubility than 5e/5j due to cyclobutane’s compactness .

Analysis :

  • The target compound ’s cyclobutane ring may reduce melting point compared to bulkier analogs like 5e or 5j , but this remains speculative without experimental data.
  • Thiazole-containing substituents (as in the target) often improve thermal stability compared to alkylthio derivatives .

Hypotheses :

  • The target compound ’s thiazole-methylthio group could enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler alkylthio analogs.
  • Cyclobutanecarboxamide may confer resistance to metabolic degradation, extending half-life in biological systems .

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